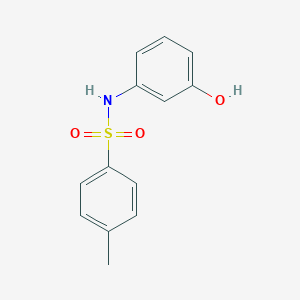

N-(3-Hydroxyphenyl)-4-methylbenzolsulfonamid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “N-(m-Hydroxyphenyl)-p-toluenesulphonamide” has been reported. For instance, the synthesis of both enantiomers of 1-(m-hydroxyphenyl)ethylamine, an important intermediate for the preparation of valuable active pharmaceuticals, was described using ®- or (S)-α-PEA-imines as chiral building blocks .

Wissenschaftliche Forschungsanwendungen

Laborchemikalien und Synthese von Substanzen

Diese Verbindung wird bei der Synthese verschiedener Substanzen verwendet und dient als Laborchemikalie . Seine strukturellen Eigenschaften machen es geeignet für die Herstellung komplexer Moleküle, die bei der Entwicklung neuer Medikamente oder Materialien eingesetzt werden können.

Fluoreszierende Sondierung

Aufgrund seiner hydrophilen und wasserlöslichen Natur kann es als fluoreszierende Sonde dienen . Diese Anwendung ist entscheidend für die Detektion von Proteinen, Enzymen und Nukleinsäuren und unterstützt die Untersuchung biologischer Prozesse und molekularer Interaktionen.

Protein-Protein- und DNA-Protein-Interaktionsstudien

Die Fähigkeit der Verbindung, kovalent an Aminosäurereste zu binden, macht sie wertvoll für die Untersuchung von Protein-Protein- und DNA-Protein-Interaktionen . Diese Studien sind grundlegend für das Verständnis der Krankheitsmechanismen und die Entwicklung gezielter Therapien.

Erforschung der Proteinstruktur und -funktion

Forscher verwenden diese Verbindung, um Proteinstrukturen und -funktionen zu erforschen . Durch die Bindung an Proteine kann es dazu beitragen, ihre dreidimensionale Struktur und ihre Funktionsweise in Zellen aufzudecken, was für das Medikamentendesign unerlässlich ist.

Metabolische Forschung

Es wurde bei der Synthese von Metaboliten für die metabolische Forschung eingesetzt . Diese Metaboliten können als Materialstandards in präklinischen pharmakokinetischen Studien dienen, die für die Medikamentenentwicklung und das Verständnis des Medikamentenstoffwechsels unerlässlich sind.

Pharmazeutische Anwendungen

Verbindungen, die mit N-(3-Hydroxyphenyl)-4-methylbenzolsulfonamid verwandt sind, wurden in pharmazeutischen Anwendungen eingesetzt, beispielsweise bei der Behandlung von Bluthochdruck und erektiler Dysfunktion . Sie wirken als Alpha-Adrenorezeptor-Antagonisten und zeigen das therapeutische Potenzial von Derivaten dieser Verbindung.

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with enzymes like phosphodiesterase

Mode of Action

It’s plausible that it may interact with its targets through a mechanism similar to other phenolic compounds, which often act as inhibitors or activators of enzymatic activity . The compound’s interaction with its targets could lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Phenolic compounds are known to be involved in various biochemical pathways, including those related to inflammation and oxidative stress . The compound could potentially affect these pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

Similar phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 and phase 2 enzymes in the liver and gut microbiota . The compound’s bioavailability could be influenced by factors such as its physicochemical properties and the presence of transport proteins.

Result of Action

Based on the known effects of similar phenolic compounds, it could potentially exert anti-inflammatory effects, inhibit enzyme activity, or modulate cellular signaling pathways .

Action Environment

The action, efficacy, and stability of N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the biological system in which the compound is present .

Eigenschaften

IUPAC Name |

N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-5-7-13(8-6-10)18(16,17)14-11-3-2-4-12(15)9-11/h2-9,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRIULAJORWCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190877 | |

| Record name | N-(m-Hydroxyphenyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3743-29-1 | |

| Record name | N-(3-Hydroxyphenyl)-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3743-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(m-Hydroxyphenyl)-p-toluenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(m-Hydroxyphenyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(m-hydroxyphenyl)-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)

![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)